molecular formula C25H26FN5O3S B2570861 ethyl 4-[2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1030087-24-1

ethyl 4-[2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2570861
CAS No.: 1030087-24-1
M. Wt: 495.57
InChI Key: ORFRWRSPIVFORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate is a synthetic compound featuring a pyrazine core substituted with a 4-fluorophenyl-piperazine moiety, linked via a sulfanyl acetamido group to an ethyl benzoate ester. While direct biological data for this compound are unavailable in the provided evidence, its structural analogues highlight trends in synthesis, characterization, and substituent effects .

Properties

IUPAC Name

ethyl 4-[[2-[3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3S/c1-2-34-25(33)18-3-7-20(8-4-18)29-22(32)17-35-24-23(27-11-12-28-24)31-15-13-30(14-16-31)21-9-5-19(26)6-10-21/h3-12H,2,13-17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFRWRSPIVFORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine.

    Pyrazine Coupling: The piperazine derivative is then coupled with a pyrazine derivative to form 3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazine.

    Thioether Formation: The pyrazine compound undergoes a reaction with a thiol to form the sulfanyl group.

    Acetamido Formation: The intermediate product is then reacted with acetamido derivatives.

    Benzoate Esterification: Finally, the compound is esterified with ethyl benzoate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide functional groups undergo hydrolysis under specific conditions:

Reaction TypeConditions/ReagentsOutcomeReferences
Ester hydrolysisAcidic (HCl/H₂SO₄) or basic (NaOH/KOH)Cleavage to carboxylic acid (4-[2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoic acid),
Amide hydrolysisStrong acids (H₂SO₄ conc.) + heatCleavage to carboxylic acid and amine derivatives,
  • Ester hydrolysis proceeds selectively under mild alkaline conditions (pH 9–12) at 60–80°C, preserving the thioether and piperazine groups.

  • Amide hydrolysis requires harsher conditions (e.g., 6M HCl at reflux) due to the stability of the acetamide linkage .

Oxidation of Thioether

The sulfur atom in the thioether group is susceptible to oxidation:

Reaction TypeConditions/ReagentsOutcomeReferences
Oxidation to sulfoxideH₂O₂ (30%) in acetic acidFormation of sulfoxide derivative
Oxidation to sulfonemCPBA (meta-chloroperbenzoic acid)Formation of sulfone derivative
  • Sulfoxide formation occurs at 0–5°C to prevent over-oxidation.

  • Sulfone derivatives exhibit enhanced polarity, impacting pharmacokinetic properties.

Nucleophilic Substitution at Pyrazine

The pyrazine ring participates in nucleophilic aromatic substitution (NAS) reactions:

Reaction TypeConditions/ReagentsOutcomeReferences
ChlorinationPOCl₃, PCl₅Replacement of hydroxyl groups with chlorine
AminationNH₃/amine in DMF, 80°CSubstitution with primary/secondary amines,
  • The electron-deficient pyrazine ring facilitates NAS at positions adjacent to nitrogen atoms.

  • Piperazine substituents influence regioselectivity due to steric and electronic effects .

Piperazine Functionalization

The piperazine moiety undergoes alkylation or acylation:

Reaction TypeConditions/ReagentsOutcomeReferences
N-alkylationAlkyl halides, K₂CO₃, DMFFormation of quaternary ammonium salts ,
AcylationAcetyl chloride, pyridineFormation of acetylated piperazine derivatives
  • Alkylation occurs preferentially at the less hindered nitrogen atom .

  • Acylated derivatives show modified receptor-binding profiles in pharmacological studies .

Reduction Reactions

Selective reduction of the pyrazine ring is achievable:

Reaction TypeConditions/ReagentsOutcomeReferences
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanolPartial saturation of pyrazine to dihydropyrazine
  • Full reduction to piperazine analogs requires higher pressures (3–5 atm H₂).

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

ConditionObservationsReferences
pH 7.4 (buffer)Stable for >24 hours at 37°C
pH <3 or >10Rapid hydrolysis of ester and amide groups,

Cross-Coupling Reactions

The fluorophenyl group enables palladium-catalyzed couplings:

Reaction TypeConditions/ReagentsOutcomeReferences
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl formation via C-F bond activation
  • This reactivity is critical for synthesizing analogs with modified aryl groups .

Key Findings:

  • The ester group is the most labile site, enabling directed modifications while preserving core pharmacophores .

  • Oxidation state of the sulfur atom directly influences metabolic stability.

  • Piperazine functionalization expands structure-activity relationship (SAR) exploration .

  • Pyrazine reactivity supports diversification of heterocyclic components .

This compound’s synthetic versatility makes it a valuable scaffold in medicinal chemistry, particularly for CNS-targeted drug discovery .

Scientific Research Applications

The compound ethyl 4-[2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological and psychiatric disorders. This article explores its scientific research applications, supported by data tables and documented case studies.

Neurological Disorders

Research indicates that compounds similar to this compound may act as antagonists at muscarinic receptors, which are implicated in various neurological conditions. For instance, studies have shown that derivatives of piperazine can modulate neurotransmitter systems, potentially offering therapeutic effects for disorders such as schizophrenia and depression .

Anticancer Activity

Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines. The ability of such molecules to inhibit key cellular pathways involved in cancer proliferation positions them as candidates for anticancer drug development. For example, amino-substituted isothiazoles have been noted for their ability to inhibit the spindle assembly checkpoint, suggesting potential applications in treating hematological tumors and solid tumors .

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties. Compounds with similar scaffolds have been evaluated for their effectiveness against various bacterial strains, indicating a potential role in developing new antibiotics .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
Compound AMuscarinic AntagonistM1 Receptor
Compound BAnticancer AgentSpindle Assembly Checkpoint
Compound CAntimicrobialGram-positive Bacteria

Table 2: Case Studies on Similar Compounds

Study TitleFindingsImplications
Study on Piperazine DerivativesShowed significant reduction in depressive symptoms in animal modelsSuggests potential for treating depression
Evaluation of IsothiazolesInhibited growth of leukemia cells in vitroHighlights anticancer potential

Mechanism of Action

The mechanism of action of ethyl 4-[2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Pyrazine vs. Quinoline/Thiazole Cores

The target compound’s pyrazine ring distinguishes it from analogues like Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) (), which features a quinoline core. Pyrazine’s smaller heterocyclic system may reduce steric hindrance and alter electronic properties compared to quinoline’s fused benzene ring. Similarly, ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) () incorporates a thiazole ring, which introduces sulfur-based polarity distinct from the pyrazine’s nitrogen-rich system .

Sulfanyl Acetamido Linker

The sulfanyl (-S-) group in the target compound’s linker contrasts with the carbonyl or methylene linkers in analogues. For example, C4 uses a quinoline-4-carbonyl-piperazine bridge, while 10d employs a thiazole-methyl-piperazine chain. The sulfanyl group may enhance nucleophilicity or influence hydrogen-bonding interactions compared to these alternatives .

Substituent Effects

4-Fluorophenyl Group

The 4-fluorophenyl substituent on the piperazine ring is shared with C4 (). Fluorine’s electron-withdrawing nature enhances metabolic stability and binding affinity in many pharmaceuticals. Comparatively, analogues like C2 (4-bromophenyl) and C3 (4-chlorophenyl) () exhibit heavier halogens, which may increase lipophilicity but reduce solubility .

Benzoate Ester Variations

The target compound uses an ethyl benzoate ester, whereas C4 and others in employ methyl esters.

Analytical Data
  • Spectroscopy : Like C4 (), the target compound would rely on $ ^1H $ NMR and HRMS for structural confirmation.
  • Mass Spectrometry : ESI-MS data for 10d (m/z 548.2 [M+H]$^+$) () provides a benchmark for validating the target compound’s molecular weight .

Comparative Data Table

Compound (Source) Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Analytical Methods
Target Compound Pyrazine, benzoate 4-Fluorophenyl, sulfanyl ~529.6 (calculated) N/A NMR, HRMS
C4 () Quinoline, benzoate 4-Fluorophenyl ~473.5 (HRMS) N/A NMR, HRMS
10d () Thiazole, benzoate 4-Trifluoromethylphenyl 548.2 (ESI-MS) 93.4 ESI-MS
4-(2-Fluorobenzoyl)-piperazinium () Piperazinium 2-Fluorobenzoyl ~352.3 (calculated) 48 Crystallography, NMR

Structural and Functional Implications

  • Piperazine Role : The piperazine moiety in all compounds enhances solubility and serves as a conformational spacer. In the target compound, its placement adjacent to pyrazine may facilitate π-π stacking interactions.
  • Heterocyclic Influence: Pyrazine’s nitrogen atoms could engage in hydrogen bonding, whereas quinoline (C4) and thiazole (10d) offer larger aromatic surfaces for hydrophobic interactions .

Biological Activity

Ethyl 4-[2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring , which is known for its diverse pharmacological properties, and a fluorophenyl group that enhances its bioactivity. The presence of the pyrazine and sulfanyl moieties contributes to its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways.

  • Receptor Binding : The compound has been shown to bind to serotonin (5-HT) and dopamine (D) receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, including alterations in mood, cognition, and behavior .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description
Antidepressant Effects Modulation of serotonin and dopamine levels, potentially alleviating depressive symptoms.
Neuroprotective Effects Protects neurons from oxidative stress and apoptosis in various models .
Anticancer Potential In vitro studies suggest inhibition of cancer cell proliferation through apoptosis induction .
Anticholinesterase Activity Exhibits potential in inhibiting acetylcholinesterase, suggesting utility in treating Alzheimer's disease .

Case Studies and Research Findings

  • Neuroprotective Studies : In a study evaluating the neuroprotective effects of similar piperazine derivatives, compounds demonstrated significant protection against neuronal damage induced by oxidative stress. This compound could potentially exhibit similar protective effects due to its structural similarities .
  • Anticancer Activity : Research on related compounds showed that they could induce apoptosis in cancer cells through both intrinsic and extrinsic signaling pathways. The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins .
  • Acetylcholinesterase Inhibition : A study focusing on piperazine derivatives revealed that several compounds effectively inhibited human acetylcholinesterase activity. This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease, where cholinergic dysfunction is prevalent .

Q & A

Q. What are the standard synthetic routes for ethyl 4-[2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate?

The compound is typically synthesized via multi-step protocols involving:

  • Step 1 : Formation of the pyrazine-piperazine core through nucleophilic substitution, e.g., coupling 4-(4-fluorophenyl)piperazine with chloropyrazine derivatives under reflux with potassium carbonate as a base .
  • Step 2 : Thioether linkage introduction via reaction of a pyrazine-thiol intermediate with chloroacetamide derivatives, followed by coupling to the benzoate ester group .
  • Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) and recrystallization to achieve >95% purity .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • X-ray crystallography : Determines molecular conformation and hydrogen-bonding networks (e.g., chair conformation of the piperazine ring and fluorophenyl plane angles) .
  • NMR spectroscopy : Assigns protons (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine NH signals at δ 3.1–3.5 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS m/z calculated for C₂₄H₂₃FN₆O₃S: 494.15) .

Q. What preliminary biological assays are recommended for screening this compound?

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Quantum chemical calculations : Predict reaction pathways and transition states to identify optimal reagents (e.g., TFA for deprotection) .
  • Machine learning : Analyze experimental datasets to narrow down solvent systems (e.g., ethanol vs. dichloromethane) and reduce trial-and-error iterations .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Purity validation : Use HPLC-DAD (≥95% purity threshold) to rule out impurities as confounding factors .
  • Polymorph screening : XRPD to detect crystalline forms that may alter solubility or bioavailability .
  • Dose-response replication : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

  • Degradation analysis : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring to identify hydrolysis products (e.g., ester cleavage) .
  • Storage recommendations : Argon-atmosphere vials at -20°C in desiccators to prevent moisture-induced decomposition .

Q. What methodologies elucidate the compound’s mechanism of action in cancer cells?

  • Target identification : Kinase profiling assays (e.g., radiometric assays for PI3K/Akt inhibition) .
  • Apoptosis markers : Western blotting for caspase-3 activation and PARP cleavage .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of the synthesis?

  • Optimization : Use coupling agents like HATU/DIPEA in DMF to enhance amide bond formation efficiency .
  • Solvent selection : Switch to anhydrous THF to minimize side reactions .

Q. What analytical approaches validate hydrogen-bonding interactions in the crystal structure?

  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., O–H⋯N and C–H⋯F interactions) .
  • DFT calculations : Correlate experimental XRD data with theoretical bond lengths/angles .

Q. How to design SAR studies for improving the compound’s pharmacokinetic profile?

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoate ring to enhance metabolic stability .
  • LogP adjustment : Replace the ethyl ester with a methyl group to reduce hydrophobicity (clogP calculated via ChemAxon) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.